REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([Br:11])[c:5]2[c:6]([cH:10]1)[CH2:7][CH2:8][O:9]2.[CH2:12]([Li:13])[CH2:14][CH2:15][CH3:16].[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[CH3:17][N:18]([CH:19]=[O:20])[CH3:21].[Cl-:22].[NH4+:23]>>[Br:1][c:2]1[cH:3][c:4]([CH:19]=[O:20])[c:5]2[c:6]([cH:10]1)[CH2:7][CH2:8][O:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1cc(Br)c2c(c1)CCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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|
Type
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product
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Smiles
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O=Cc1cc(Br)cc2c1OCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |